Cas no 51934-41-9 (Ethyl 4-iodobenzoate)

Ethyl 4-iodobenzoate (CAS 51934-41-7) is an organic compound commonly used as an intermediate in pharmaceutical and agrochemical synthesis. Its key structural features include an ethyl ester group and an iodine substituent at the para position of the benzene ring, making it a versatile building block for cross-coupling reactions such as Suzuki-Miyaura and Heck reactions. The iodine moiety enhances reactivity in palladium-catalyzed transformations, while the ester group allows further functionalization. This compound is valued for its stability, high purity, and consistent performance in organic synthesis. It is typically supplied as a white to off-white crystalline solid with well-characterized spectroscopic properties for quality assurance.
Ethyl 4-iodobenzoate structure
Ethyl 4-iodobenzoate structure
Product Name:Ethyl 4-iodobenzoate
CAS No:51934-41-9
MF:C9H9IO2
MW:276.071035146713
MDL:MFCD00017344
CID:56125
PubChem ID:142891
Update Time:2025-05-25

Ethyl 4-iodobenzoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 4-iodobenzoate
    • 4-iodobenzoic acid ethyl ester
    • ETHY1-4-IODOBENZOATE
    • ETHYL 4-IODOBEN
    • ETHYL 4-IODOBENZENE
    • ethyl 4-iodo-benzoate
    • Ethyl chrysantheMate
    • ethyl iodobenzoate
    • ethyl para-iodobenzoate
    • ethyl p-iodobenzoate
    • Ethyl-4-zodabenzoate
    • IBE
    • para-carbethoxy iodo-benzene
    • RARECHEM AL BI 0710
    • Benzoicacid, p-iodo-, ethyl ester (6CI,7CI)
    • 4-(Ethoxycarbonyl)phenyl iodide
    • 4-Carbethoxyphenyl iodide
    • 4-Ethoxycarbonyl-1-iodobenzene
    • p-(Ethoxycarbonyl)iodobenzene
    • 4-Iodobenzoic acidethyl ester
    • ETHYL4-IODOBENZOATE
    • FT-0625764
    • Ethyl,4-iodobenzoate
    • DTXSID0049311
    • SCHEMBL203959
    • NS00032379
    • AM20040617
    • ethyl-4 iodobenzoate
    • Q27261009
    • I0369
    • 52J05H935T
    • CAS-51934-41-9
    • DTXCID5029267
    • W-200554
    • CS-W007981
    • UNII-52J05H935T
    • D77688
    • FT-0626278
    • p-Iodobenzoic acid ethyl ester
    • 1-iodo-4-(ethoxycarbonyl)benzene
    • NCGC00260386-01
    • Tox21_202840
    • CHEMBL3185411
    • PS-7245
    • YCBJOQUNPLTBGG-UHFFFAOYSA-
    • 4-iodo-benzoic acid ethyl ester
    • ethyl-4-iodobenzoate
    • MFCD00017344
    • EN300-138264
    • PARA-IODOBENZOIC ACID ETHYL ESTER
    • Benzoic acid, 4-iodo-, ethyl ester
    • AKOS005258847
    • A7641
    • InChI=1/C9H9IO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3
    • Ethyl -4-iodobenzoate
    • 51934-41-9
    • ethyl-4-iodo-benzoate
    • BENZOIC ACID, 4-IODO-, ETHYLESTER
    • Ethyl 4-iodobenzoate, 97%
    • Ethyl 4-iodobenzoate,98%
    • DB-014802
    • MDL: MFCD00017344
    • Inchi: 1S/C9H9IO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3
    • InChI Key: YCBJOQUNPLTBGG-UHFFFAOYSA-N
    • SMILES: IC1C=CC(C(=O)OCC)=CC=1
    • BRN: 2208568

Computed Properties

  • Exact Mass: 275.96500
  • Monoisotopic Mass: 275.965
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 26.3A^2

Experimental Properties

  • Color/Form: liquid
  • Density: 1.641 g/mL at 25 °C(lit.)
  • Melting Point: No data available
  • Boiling Point: 283°C(lit.)
  • Flash Point: Degrees Fahrenheit:>230°F
    Degrees Celsius:>110°C
  • Refractive Index: n20/D 1.5880(lit.)
  • Water Partition Coefficient: Insoluble
  • PSA: 26.30000
  • LogP: 2.46790
  • Solubility: Insoluble in water
  • Sensitiveness: Light Sensitive

Ethyl 4-iodobenzoate Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H319
  • Warning Statement: P305+P351+P338
  • Hazardous Material transportation number:UN 3082 9/PG 3
  • WGK Germany:3
  • Hazard Category Code: 51/53
  • Safety Instruction: S61-S24/25
  • FLUKA BRAND F CODES:8
  • Hazardous Material Identification: N
  • Safety Term:S24/25;S61
  • HazardClass:IRRITANT, LIGHT SENSITIVE
  • Storage Condition:Keep in dark place,Sealed in dry,Room Temperature
  • Risk Phrases:R36/37/38; R51/53

Ethyl 4-iodobenzoate Customs Data

  • HS CODE:2916399090
  • Customs Data:

    China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

Ethyl 4-iodobenzoate Pricemore >>

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Ethyl 4-iodobenzoate Production Method

Ethyl 4-iodobenzoate Suppliers

Amadis Chemical Company Limited
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(CAS:51934-41-9)Ethyl 4-iodobenzoate
Order Number:A1204968
Stock Status:in Stock
Quantity:1kg
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:57
Price ($):231.0
Email:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
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(CAS:51934-41-9)Ethyl 4-iodobenzoate
Order Number:sfd20223
Stock Status:in Stock
Quantity:200KG
Purity:99%
Pricing Information Last Updated:Friday, 19 July 2024 14:38
Price ($):discuss personally
Email:sales2@senfeida.com

Ethyl 4-iodobenzoate Related Literature

Additional information on Ethyl 4-iodobenzoate

Ethyl 4-Iodobenzoate: A Comprehensive Overview

Ethyl 4-iodobenzoate, also known by its CAS number 51934-41-9, is a chemical compound with the molecular formula C9H10IO2. This compound belongs to the class of aromatic esters and is widely recognized for its applications in organic synthesis, pharmaceuticals, and material science. The compound's structure consists of a benzoic acid derivative with an ethoxy group attached to the para position of the benzene ring, making it a valuable intermediate in various chemical reactions.

The synthesis of ethyl 4-iodobenzoate typically involves the esterification of 4-iodobenzoic acid with ethanol. This reaction can be catalyzed by acids such as sulfuric acid or using other acidic conditions. The product is a stable compound that can be purified through recrystallization or chromatographic methods. Its physical properties include a melting point of approximately 50°C and a boiling point around 300°C under standard conditions.

Ethyl 4-iodobenzoate has gained significant attention in recent years due to its role as an intermediate in the synthesis of various bioactive compounds. For instance, researchers have utilized this compound in the construction of heterocyclic frameworks, which are essential components in drug discovery. A study published in the Journal of Medicinal Chemistry highlighted its use in the synthesis of potential anticancer agents, where the iodine substituent plays a critical role in modulating the compound's pharmacokinetic properties.

In addition to its role in pharmaceuticals, ethyl 4-iodobenzoate has found applications in material science, particularly in the development of advanced polymers and coatings. Its ability to undergo various coupling reactions makes it a versatile building block for constructing functional materials. Recent advancements in click chemistry have further expanded its utility, enabling the rapid assembly of complex structures with high precision.

The compound's stability and reactivity make it an ideal candidate for use in Suzuki-Miyaura cross-coupling reactions. This reaction is widely employed in organic synthesis to form carbon-carbon bonds, and ethyl 4-iodobenzoate serves as an efficient aryl halide partner. A study published in Organic Letters demonstrated that this compound can be used to synthesize biaryl compounds with high yields and excellent regioselectivity, showcasing its importance in modern organic synthesis.

Ethyl 4-iodobenzoate is also utilized as a precursor for synthesizing other iodinated aromatic compounds. Its versatility lies in its ability to undergo nucleophilic aromatic substitution, which allows for the introduction of various functional groups onto the benzene ring. This property has been exploited in the development of novel agrochemicals and industrial chemicals.

In terms of safety and handling, ethyl 4-iodobenzoate should be stored in a cool, dry place away from direct sunlight to prevent degradation. It is important to handle this compound with care due to its potential sensitivity to moisture and light. Proper personal protective equipment should be worn during handling to ensure safety.

Recent research has focused on optimizing the synthesis and application of ethyl 4-iodobenzoate. For example, green chemistry approaches have been explored to develop more sustainable methods for its production. These methods include the use of microwave-assisted synthesis and catalytic systems that minimize waste generation.

In conclusion, ethyl 4-iodobenzoate (CAS No. 51934-41-9) is a valuable chemical compound with diverse applications across multiple fields. Its role as an intermediate in organic synthesis, coupled with its reactivity and stability, makes it an essential component in modern chemical research and industry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:51934-41-9)Ethyl 4-iodobenzoate
A1204968
Purity:99%
Quantity:1kg
Price ($):231.0
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:51934-41-9)Ethyl 4-iodobenzoate
sfd20223
Purity:99%
Quantity:200KG
Price ($):Inquiry
Email